N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}cyclobutanecarboxamide
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Overview
Description
N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}cyclobutanecarboxamide is a complex organic compound that features a pyridazine ring, a pyrrolidine ring, and a cyclobutanecarboxamide group. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}cyclobutanecarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine ring, followed by the introduction of the fluorophenyl group. The pyrrolidine ring is then synthesized and attached to the pyridazine ring. Finally, the cyclobutanecarboxamide group is introduced to complete the synthesis .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like alkyl or aryl groups .
Scientific Research Applications
N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}cyclobutanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-viral activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}cyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}cyclobutanecarboxamide
- N-{1-[6-(2-bromophenyl)pyridazin-3-yl]pyrrolidin-3-yl}cyclobutanecarboxamide
- N-{1-[6-(2-methylphenyl)pyridazin-3-yl]pyrrolidin-3-yl}cyclobutanecarboxamide
Uniqueness
N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}cyclobutanecarboxamide is unique due to the presence of the fluorophenyl group, which can influence its biological activity and chemical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Properties
IUPAC Name |
N-[1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl]cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O/c20-16-7-2-1-6-15(16)17-8-9-18(23-22-17)24-11-10-14(12-24)21-19(25)13-4-3-5-13/h1-2,6-9,13-14H,3-5,10-12H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGSKDYSYJCTRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2CCN(C2)C3=NN=C(C=C3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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